molecular formula C14H14Na6O14 B8068769 DL-threo-2-methylisocitrate (sodium)

DL-threo-2-methylisocitrate (sodium)

Cat. No.: B8068769
M. Wt: 544.19 g/mol
InChI Key: HHUNWLYVWGUPOT-FLAQYFRFSA-H
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Description

DL-threo-2-methylisocitrate (sodium) is a chemical compound that serves as a substrate for isocitrate lyase 1 (ICL1). This enzyme is involved in the glyoxylate and methylcitrate cycles, which are crucial metabolic pathways in various microorganisms, including Mycobacterium tuberculosis . The compound is often used in scientific research to study these metabolic pathways and their implications in microbial physiology and pathogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-threo-2-methylisocitrate (sodium) typically involves the chemical modification of isocitrateThe reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of DL-threo-2-methylisocitrate (sodium) involves large-scale chemical synthesis using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: DL-threo-2-methylisocitrate (sodium) primarily undergoes enzymatic reactions, particularly those catalyzed by isocitrate lyase 1. These reactions include cleavage of the isocitrate molecule to produce succinate and glyoxylate .

Common Reagents and Conditions: The enzymatic reactions involving DL-threo-2-methylisocitrate (sodium) typically require the presence of isocitrate lyase 1 and specific cofactors such as magnesium ions. The reactions are conducted under physiological conditions, including neutral pH and moderate temperatures .

Major Products: The primary products of the enzymatic reactions involving DL-threo-2-methylisocitrate (sodium) are succinate and glyoxylate. These products are further metabolized in the glyoxylate and methylcitrate cycles .

Mechanism of Action

The mechanism of action of DL-threo-2-methylisocitrate (sodium) involves its role as a substrate for isocitrate lyase 1. The enzyme catalyzes the cleavage of the compound to produce succinate and glyoxylate. This reaction is a key step in the glyoxylate and methylcitrate cycles, which are essential for the survival and virulence of certain microorganisms . The molecular targets of DL-threo-2-methylisocitrate (sodium) are primarily the active sites of isocitrate lyase 1 .

Comparison with Similar Compounds

  • Threo-DL-isocitrate
  • Threo-DL-methylisocitrate
  • Threo-DL-ethylisocitrate

Comparison: DL-threo-2-methylisocitrate (sodium) is unique due to the presence of a methyl group at the second carbon position, which distinguishes it from other isocitrate derivatives. This structural modification affects its interaction with isocitrate lyase 1, resulting in different kinetic parameters such as Km and kcat values . The compound’s higher Km value compared to threo-DL-isocitrate indicates a lower affinity for the enzyme, while its lower kcat value suggests a slower catalytic rate .

Properties

IUPAC Name

hexasodium;(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylate;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H10O7.6Na/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9;;;;;;/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;;;;/q;;6*+1/p-6/t2*3-,7-;;;;;;/m10....../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUNWLYVWGUPOT-FLAQYFRFSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]([C@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.C[C@]([C@@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Na6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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